Fmoc-d-dab(dnp)-oh chemical structure and properties
Fmoc-d-dab(dnp)-oh chemical structure and properties
An In-depth Technical Guide to Fmoc-D-Dab(Dnp)-OH: Synthesis, Properties, and Application in Fluorescence-Quenched Substrates
This guide provides an in-depth exploration of Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Dnp)-OH), a specialized amino acid derivative pivotal for the development of sensitive tools for biochemical and pharmaceutical research. We will delve into its chemical architecture, its strategic application in Solid-Phase Peptide Synthesis (SPPS), and its function as a potent quenching moiety in Förster Resonance Energy Transfer (FRET) substrates for protease activity profiling.
Introduction: A Dual-Function Building Block
Fmoc-D-Dab(Dnp)-OH is a non-proteinogenic amino acid meticulously designed for advanced peptide chemistry. It integrates two key functionalities:
-
An Fmoc-protected α-amino group: This allows for its seamless incorporation into peptide sequences using the well-established and mild Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[1]
-
A 2,4-dinitrophenyl (Dnp) moiety on the side chain: The Dnp group serves as a highly efficient chromophore that acts as a "dark quencher" in FRET applications.[2] Its broad absorption spectrum makes it a versatile quenching partner for a range of fluorophores.[3]
This dual nature makes Fmoc-D-Dab(Dnp)-OH an invaluable reagent for synthesizing custom peptide substrates used to monitor enzyme activity in real-time, screen for inhibitors, and study enzyme kinetics with high sensitivity.[4]
Chemical Structure and Physicochemical Properties
The unique arrangement of the base-labile Fmoc group and the Dnp-functionalized side chain dictates the compound's utility in peptide synthesis and FRET-based assays.
Table 1: Physicochemical Properties of Fmoc-D-Dab(Dnp)-OH
| Property | Value | Source(s) |
| Full Chemical Name | Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid | [5], |
| Molecular Formula | C₂₅H₂₂N₄O₈ | [6],[5],[7] |
| Molecular Weight | 506.46 g/mol | [6],[8],[7] |
| CAS Number | 1263047-25-1 | [6] |
| Appearance | Yellow powder/solid | [1],[9], |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [10],[1] |
Note: Specific experimental data for melting point and solubility are not widely available in peer-reviewed literature and are best obtained from the supplier's certificate of analysis.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-D-Dab(Dnp)-OH into a peptide sequence follows the standard Fmoc-SPPS workflow. This process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[11]
Causality Behind Experimental Choices
The success of incorporating this specialized residue hinges on understanding the chemistry of its protecting groups. The α-amino Fmoc group is reliably removed under mild basic conditions (typically 20% piperidine in DMF), which preserves the acid-labile protecting groups commonly used for other amino acid side chains (e.g., Boc, tBu, Trt).[12] The Dnp group on the side chain is intended to remain on the final peptide. It is generally stable to the acidic conditions of final cleavage (e.g., TFA) but requires careful consideration during the basic Fmoc deprotection steps.
Field-Proven Insight: Stability of the Dnp Group
While the Dnp group is robust, researchers should be aware of its potential, albeit partial, lability to the standard Fmoc deprotection reagent, 20% piperidine in DMF. Studies on the analogous Fmoc-His(Dnp)-OH have shown that prolonged or repeated exposure to piperidine can cause partial cleavage of the Dnp group from the side chain.[13]
Self-Validating System:
-
Mitigation Strategy: To ensure the integrity of the Dnp quencher, it is advisable to use the minimum required Fmoc deprotection time. If Dnp cleavage is suspected (which can be monitored by the appearance of a yellow color in the deprotection solution), consider using milder deprotection cocktails, such as 5% piperazine in DMF or a DBU/piperidine-based solution, which can be more efficient and require shorter reaction times.[14]
-
QC Check: After synthesis, the integrity of the final peptide should be confirmed by mass spectrometry to ensure the Dnp group is present.
Detailed Protocol: Incorporation of Fmoc-D-Dab(Dnp)-OH via Manual SPPS
This protocol outlines the steps for a single coupling cycle on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-D-Dab(Dnp)-OH
-
Other required Fmoc-amino acids
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Reagents:
Workflow:
-
Resin Swelling: Swell the peptide-resin (e.g., 0.1 mmol) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF and agitate for 3 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve Fmoc-D-Dab(Dnp)-OH (3 eq., 0.3 mmol) and HCTU (2.9 eq., 0.29 mmol) in DMF.
-
Add DIPEA (6 eq., 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
If the test is positive, the coupling step may be repeated.
-
Once complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 5-10 mL of TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the cleaved peptide from the resin beads.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
Purify by reverse-phase HPLC.
-
SPPS Workflow Diagram
Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-D-Dab(Dnp)-OH.
Mechanism of Action: Fluorescence Quenching via FRET
The primary application for peptides containing a Dab(Dnp) residue is in the creation of internally quenched fluorescent (IQF) substrates for enzyme assays.[3] The underlying principle is Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule (the quencher).[16]
The FRET Pair:
-
Donor (Fluorophore): A fluorescent molecule (e.g., Mca, Abz) is placed on one side of the enzyme's cleavage site. It absorbs light at its excitation wavelength and, in isolation, would emit light at a longer wavelength.[4]
-
Acceptor (Quencher): The Dnp group on the Dab residue is placed on the other side of the cleavage site. Dnp is a "dark quencher" because it dissipates the transferred energy as heat rather than emitting light. Its absorption spectrum has a significant overlap with the emission spectra of many common blue-shifted fluorophores.[3]
Mechanism:
-
Quenched State: In the intact peptide, the fluorophore and the Dnp quencher are held in close proximity (typically <100 Å). When the fluorophore is excited, it transfers its energy directly to the nearby Dnp group, preventing fluorescence emission.[16]
-
Fluorescent State: When a target protease cleaves the peptide bond between the fluorophore and the quencher, they diffuse apart. This separation disrupts FRET, and the donor fluorophore, now free from the quencher's influence, emits its characteristic fluorescence upon excitation. The rate of fluorescence increase is directly proportional to the rate of enzyme activity.
Table 2: Common Fluorophore Partners for Dnp Quencher
| Fluorophore | Abbreviation | Ex (nm) | Em (nm) |
| 2-Aminobenzoyl | Abz | ~320 | ~420 |
| 7-Methoxycoumarin-4-yl acetyl | Mca | ~325 | ~392 |
| Tryptophan | Trp | ~280 | ~360 |
Source(s):[4]
FRET Mechanism Diagram
Caption: FRET mechanism in a protease assay using a Dab(Dnp)-quenched substrate.
Application in Enzyme Assays
The synthesized FRET peptide serves as a powerful tool for continuously monitoring protease activity.
Generalized Protocol for a Protease Activity Assay
Workflow:
-
Substrate Preparation: Dissolve the purified, lyophilized FRET peptide in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM). Determine the precise concentration using UV-Vis spectroscopy based on the Dnp group's absorbance.
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer appropriate for the target enzyme.
-
Add the FRET peptide substrate to each well, diluted to a final concentration typically at or below its Michaelis-Menten constant (Kₘ).
-
If screening for inhibitors, add the test compounds to the appropriate wells.
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
-
Initiate Reaction: Add the target enzyme solution to each well to initiate the reaction.
-
Data Acquisition: Immediately place the microplate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over time, using the optimal excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each reaction.
-
The initial velocity (v₀) of the reaction is determined from the initial linear slope of the curve.
-
Enzyme activity can be quantified by comparing these rates to a standard curve generated from a fully cleaved or unquenched fluorophore standard. For inhibitor screening, compare the rates of reaction in the presence and absence of the compound to calculate percent inhibition.
-
Enzyme Assay Workflow Diagram
Caption: General workflow for a continuous fluorescent protease assay.
Conclusion
Fmoc-D-Dab(Dnp)-OH stands as a cornerstone reagent for modern chemical biology and drug discovery. Its rational design enables straightforward incorporation into peptides via SPPS and endows the resulting molecules with a built-in reporter system for enzymatic activity. By understanding the underlying principles of its synthesis and the FRET mechanism it facilitates, researchers can design and execute highly sensitive and specific assays to probe the complex world of proteases, accelerating the discovery of novel therapeutics and diagnostic tools.
References
-
Garay, H. E., González, L. J., Cruz, L. J., Estrada, R. C., & Reyes, O. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14, 193-195. [Link]
-
Giel-Pietraszuk, M., & Rzeszotarska, B. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International journal of peptide and protein research, 45(2), 116–121. [Link]
-
Aapptec Peptides. (n.d.). Removal of Dnp Protecting Groups. Technical Support Information Bulletin 1150. [Link]
-
CD Formulation. (n.d.). Quenched Fluorescent Peptide (FRET Peptide) Synthesis. Retrieved from CD Formulation website. [Link]
-
VanSaun, M., & Luesch, H. (2015). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in molecular biology (Clifton, N.J.), 1229, 239–250. [Link]
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Lead Sciences. (n.d.). Fmoc-D-Dab-OH. Retrieved from Lead Sciences website. [Link]
-
MySkinRecipes. (n.d.). Fmoc-Dab(Dnp)-OH. Retrieved from MySkinRecipes website. [Link]
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PubChem. (n.d.). Fmoc-Dab-OH.HCl. Retrieved from PubChem website. [Link]
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Poreba, M., & Salvesen, G. S. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific reports, 7, 43135. [Link]
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Ghassempour, A., et al. (2017). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. [Link]
-
Chen, J., et al. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry. [Link]
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Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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AnaSpec. (n.d.). FRET Peptides. Retrieved from AnaSpec website. [Link]
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CD Bioparticles. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from CD Bioparticles website. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from Aapptec website. [Link]
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